molecular formula C13H20BFN2O4S B1408533 (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid CAS No. 1704121-47-0

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid

Cat. No. B1408533
M. Wt: 330.2 g/mol
InChI Key: QEDPQGFAOBIPRB-UHFFFAOYSA-N
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Description

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid, also known as 5-EPSFMPBA, is an organoboronic acid that is widely used in synthetic organic chemistry as a reagent for the formation of carbon-carbon and carbon-heteroatom bonds. It is a versatile reagent that can be used in a variety of synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of natural products and in the development of new drugs.

Scientific Research Applications

  • Catalysis and Synthesis of Biologically Active Compounds : Boron nitride nanomaterial-based solid acid catalysts, involving derivatives of ethylpiperazine (similar to the chemical ), have been found effective in synthesizing biologically active compounds under microwave irradiation. This process demonstrates high yield, simplicity, and safety, with the catalyst showing recyclability with minimal loss of activity over multiple cycles (Murugesan et al., 2017).

  • Molecular Docking Studies : Some derivatives of ethylpiperazine have been used in molecular docking studies with proteins like Hsp90, indicating their potential application in biological and pharmaceutical research (Murugesan et al., 2017).

  • Development of Fluorescent Probes : Compounds containing boronic acid groups, similar to the chemical , have been utilized in the development of fluorescent probes for detecting biological substances like H2S in serum. This application is significant for biochemical and medical diagnostics (Suji Lee et al., 2020).

  • Fluorescence Quenching Studies : Research involving boronic acid derivatives has been conducted to understand fluorescence quenching mechanisms in various environments, which is crucial in developing fluorescence-based sensors and analytical tools (H. S. Geethanjali et al., 2015).

  • Predicting Boronic Acid Sensors : Studies on the kinetics and thermodynamics of fluorescence quenching with phenylboronic acids have been conducted. These studies help in predicting the efficacy of boronic acid sensors for applications like detecting saccharides in physiological conditions (McGregor et al., 2011).

  • Synthesis of Sulfinates from Boronic Acids : Research on the synthesis of sulfinates from aryl and heteroaryl boronic acids using Ni(II) catalysis has been conducted. This process is essential in creating sulfonyl-containing groups used in pharmaceuticals (Lo et al., 2019).

properties

IUPAC Name

[5-(4-ethylpiperazin-1-yl)sulfonyl-2-fluoro-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O4S/c1-3-16-4-6-17(7-5-16)22(20,21)13-9-11(14(18)19)12(15)8-10(13)2/h8-9,18-19H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDPQGFAOBIPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138581
Record name Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid

CAS RN

1704121-47-0
Record name Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704121-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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